molecular formula C22H26N2O4S B12183445 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide

Cat. No.: B12183445
M. Wt: 414.5 g/mol
InChI Key: MMESWCWIKAUQFG-UHFFFAOYSA-N
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Description

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of chromans and thiazolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide typically involves multiple stepsCommon reagents used in these reactions include acetic acid, ethanol, and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound may exert its effects by modulating these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethylchromans: These compounds share the chroman ring structure but lack the thiazolidine moiety.

    Thiazolidines: These compounds contain the thiazolidine ring but do not have the chroman structure.

Uniqueness

The uniqueness of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide lies in its combined chroman and thiazolidine structures. This combination may confer unique chemical and biological properties not found in either class of compounds alone .

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide

InChI

InChI=1S/C22H26N2O4S/c1-22(2)11-10-17-14-16(4-9-20(17)28-22)15-21(25)23-18-5-7-19(8-6-18)24-12-3-13-29(24,26)27/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,25)

InChI Key

MMESWCWIKAUQFG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O)C

Origin of Product

United States

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